Cas no 54582-32-0 (N-1-(4-methylphenyl)propylidenehydroxylamine)

N-1-(4-methylphenyl)propylidenehydroxylamine is a specialized organic compound featuring a hydroxylamine moiety linked to a propylidene group and a 4-methylphenyl substituent. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate in the preparation of nitrones or other nitrogen-containing derivatives. Its stability under controlled conditions allows for precise functionalization, while the methylphenyl group enhances solubility in organic solvents, facilitating handling in various reaction systems. The compound is often utilized in research applications, including asymmetric synthesis and catalysis studies, where its well-defined stereoelectronic properties contribute to selective transformations. Proper storage under inert conditions is recommended to maintain integrity.
N-1-(4-methylphenyl)propylidenehydroxylamine structure
54582-32-0 structure
Product name:N-1-(4-methylphenyl)propylidenehydroxylamine
CAS No:54582-32-0
MF:C10H13NO
MW:163.216322660446
MDL:MFCD17257232
CID:3208447
PubChem ID:21427473

N-1-(4-methylphenyl)propylidenehydroxylamine Chemical and Physical Properties

Names and Identifiers

    • 1-PROPANONE, 1-(4-METHYLPHENYL)-, OXIME, (1Z)-
    • N-[1-(4-methylphenyl)propylidene]hydroxylamine
    • N-1-(4-methylphenyl)propylidenehydroxylamine
    • SCHEMBL8910598
    • EN300-228226
    • 1-(p-tolyl)propan-1-one oxime
    • 59507-21-0
    • (E)-N-[1-(4-methylphenyl)propylidene]hydroxylamine
    • 54582-32-0
    • (1E)-1-(4-METHYLPHENYL)PROPAN-1-ONE OXIME
    • MDL: MFCD17257232
    • Inchi: InChI=1S/C10H13NO/c1-3-10(11-12)9-6-4-8(2)5-7-9/h4-7,12H,3H2,1-2H3
    • InChI Key: KJRGLBSIKSRFMS-UHFFFAOYSA-N
    • SMILES: ON=C(c1ccc(cc1)C)CC

Computed Properties

  • Exact Mass: 163.099714038Da
  • Monoisotopic Mass: 163.099714038Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.6Ų
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 275.5±19.0 °C at 760 mmHg
  • Flash Point: 161.4±10.8 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

N-1-(4-methylphenyl)propylidenehydroxylamine Security Information

N-1-(4-methylphenyl)propylidenehydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-228226-0.05g
N-[1-(4-methylphenyl)propylidene]hydroxylamine
54582-32-0 95%
0.05g
$42.0 2024-06-20
Enamine
EN300-228226-2.5g
N-[1-(4-methylphenyl)propylidene]hydroxylamine
54582-32-0 95%
2.5g
$503.0 2024-06-20
Enamine
EN300-228226-10.0g
N-[1-(4-methylphenyl)propylidene]hydroxylamine
54582-32-0 95%
10.0g
$1101.0 2024-06-20
Enamine
EN300-228226-0.5g
N-[1-(4-methylphenyl)propylidene]hydroxylamine
54582-32-0 95%
0.5g
$175.0 2024-06-20
Enamine
EN300-228226-5g
N-[1-(4-methylphenyl)propylidene]hydroxylamine
54582-32-0
5g
$743.0 2023-09-15
Enamine
EN300-228226-5.0g
N-[1-(4-methylphenyl)propylidene]hydroxylamine
54582-32-0 95%
5.0g
$743.0 2024-06-20
Enamine
EN300-228226-1.0g
N-[1-(4-methylphenyl)propylidene]hydroxylamine
54582-32-0 95%
1.0g
$256.0 2024-06-20
Enamine
EN300-228226-1g
N-[1-(4-methylphenyl)propylidene]hydroxylamine
54582-32-0
1g
$256.0 2023-09-15
Enamine
EN300-228226-0.1g
N-[1-(4-methylphenyl)propylidene]hydroxylamine
54582-32-0 95%
0.1g
$66.0 2024-06-20
Enamine
EN300-228226-0.25g
N-[1-(4-methylphenyl)propylidene]hydroxylamine
54582-32-0 95%
0.25g
$92.0 2024-06-20

Additional information on N-1-(4-methylphenyl)propylidenehydroxylamine

Comprehensive Overview of N-1-(4-methylphenyl)propylidenehydroxylamine (CAS No. 54582-32-0)

N-1-(4-methylphenyl)propylidenehydroxylamine, with the CAS number 54582-32-0, is a specialized organic compound that has garnered significant attention in chemical research and industrial applications. This compound belongs to the class of hydroxylamine derivatives, which are known for their versatile reactivity and utility in synthetic chemistry. The presence of the 4-methylphenyl group and the propylidenehydroxylamine moiety makes this compound particularly interesting for studies involving nucleophilic additions, oxidation reactions, and as a potential intermediate in pharmaceutical synthesis.

In recent years, the demand for N-1-(4-methylphenyl)propylidenehydroxylamine has increased due to its potential applications in agrochemicals, dyes, and specialty chemicals. Researchers are particularly intrigued by its role in the development of novel organic catalysts and ligands for metal complexes. The compound's unique structure allows it to act as a chelating agent, which is highly valuable in coordination chemistry. Additionally, its stability under various conditions makes it a reliable candidate for high-performance material synthesis.

One of the most frequently searched questions related to CAS No. 54582-32-0 is its solubility and stability in different solvents. Studies indicate that this compound exhibits moderate solubility in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), while remaining relatively insoluble in water. This property is critical for its application in solution-phase reactions and crystallization processes. Furthermore, its thermal stability has been a topic of interest, with decomposition observed only at elevated temperatures, making it suitable for high-temperature synthetic protocols.

The synthesis of N-1-(4-methylphenyl)propylidenehydroxylamine typically involves the condensation of 4-methylbenzaldehyde with hydroxylamine derivatives, followed by purification steps to achieve high purity. This method is favored for its scalability and cost-effectiveness, aligning with the growing trend of green chemistry and sustainable synthesis. Environmental concerns have driven researchers to explore catalyst-free and solvent-free approaches, further enhancing the compound's appeal in eco-friendly applications.

Another area of interest is the compound's potential role in pharmaceutical intermediates. While not a drug itself, N-1-(4-methylphenyl)propylidenehydroxylamine can serve as a precursor for the synthesis of biologically active molecules. Its ability to form stable imine linkages makes it valuable for constructing heterocyclic frameworks, which are prevalent in many therapeutic agents. This has led to increased exploration in medicinal chemistry and drug discovery programs.

From an industrial perspective, the compound's compatibility with polymer chemistry has also been noted. It can be incorporated into polymeric matrices to modify their mechanical and thermal properties. This application is particularly relevant in the development of advanced coatings and adhesives, where tailored chemical functionalities are essential. The rise of smart materials and functional polymers has further amplified the relevance of such compounds in material science.

In conclusion, N-1-(4-methylphenyl)propylidenehydroxylamine (CAS No. 54582-32-0) is a multifaceted compound with broad applicability across chemical research and industrial sectors. Its unique structural features, combined with its synthetic versatility, make it a subject of ongoing investigation. As the scientific community continues to explore sustainable chemistry and innovative material design, this compound is poised to play a pivotal role in future advancements.

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